N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide
Description
This compound is a modified nucleoside analog featuring a purine base linked to a tetrahydrofuran ring. Key structural elements include:
- Bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group: A bulky protecting group that enhances lipophilicity and stability during synthesis .
- 3-Fluoro substituent: Introduced to improve metabolic stability and resistance to enzymatic degradation compared to hydroxylated analogs .
- Isobutyramide moiety: A common modification to modulate solubility and bioavailability .
Its primary applications lie in therapeutic oligonucleotide synthesis, where it serves as a precursor for antisense or siRNA agents.
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36FN5O7/c1-20(2)31(43)39-34-38-30-28(32(44)40-34)37-19-41(30)33-27(36)29(42)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26-27,29,33,42H,18H2,1-4H3,(H2,38,39,40,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQXVSXVBFQISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36FN5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a sequence involving:
Step 1: Synthesis of the protected sugar moiety
The tetrahydrofuran sugar is selectively protected with bulky groups such as bis(4-methoxyphenyl)(phenyl)methoxy to control stereochemistry and reactivity. This protection is crucial for subsequent selective fluorination and coupling.Step 2: Introduction of the fluorine atom
Fluorination at the 3-position of the sugar ring is achieved using electrophilic fluorinating agents or nucleophilic fluorination under stereoselective conditions to maintain the (2R,3R,4R,5R) configuration.Step 3: Coupling with the purine base
The 6-oxo-6,9-dihydro-1H-purin-2-yl moiety is attached via glycosidic bond formation. This is often done using a silylated purine derivative and activation of the sugar moiety to form the N-glycosidic bond with retention of stereochemistry.Step 4: Introduction of the isobutyramide substituent
The amide functionality at the purine 2-position is introduced via acylation using isobutyryl chloride or an equivalent activated derivative under controlled conditions.Step 5: Deprotection and purification
Final removal of protecting groups (if necessary) and purification by chromatographic techniques yield the target compound with high purity (typically >95%).
Detailed Synthetic Procedures from Literature and Patents
Analytical Data Supporting Preparation
Notes on Stereochemical and Functional Group Control
- The stereochemistry at the sugar ring carbons is rigorously controlled through selective protection and stereoselective fluorination techniques.
- The bulky bis(4-methoxyphenyl)(phenyl)methoxy group acts both as a protecting group and as a directing group to ensure regio- and stereoselectivity.
- The choice of fluorinating agent and reaction temperature is critical to avoid side reactions and maintain stereochemical integrity.
- The glycosidic bond formation is typically catalyzed under anhydrous and inert atmosphere conditions to prevent hydrolysis and side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro group can be reduced to a hydrogen atom.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the fluoro group would yield a hydrogenated product.
Scientific Research Applications
N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
N-(9-((2R,4S,5R)-4-Hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide (CAS 75759-63-6)
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide (CAS 68892-42-2)
- Structural difference : Lacks the DMT group entirely, featuring a hydroxymethyl group instead.
- Impact : Higher polarity (molecular weight 337.33) enhances aqueous solubility but reduces membrane permeability .
Functional Group Variations
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (Compound 43)
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ol (CAS 17331-22-5)
- Structural difference: Replaces isobutyramide with an amino group.
- Impact : Enhanced hydrogen-bonding capacity could improve target binding affinity but reduce metabolic stability .
Phosphoramidite Derivatives
(2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-isobutyramido-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-(2-methoxyethoxy)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite (CAS 251647-55-9)
- Structural difference : Incorporates a phosphoramidite group and 2-methoxyethoxy side chain.
- Impact: Enables solid-phase oligonucleotide synthesis; the 2-cyanoethyl group facilitates selective deprotection. Molecular weight (731.79) and lipophilicity are significantly higher than non-phosphoramidite analogs .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C39H37N5O7
- Molecular Weight : 687.76 g/mol
- CAS Number : 110764-72-2
- IUPAC Name : N-(9-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Structural Representation
The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of a purine core and various aromatic substituents suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound primarily involves modulation of purinergic signaling pathways. Purinergic receptors (P1 and P2) play crucial roles in various physiological processes including inflammation, immune response, and cellular signaling.
Target Interactions
Research indicates that this compound may interact with specific purinergic receptors such as:
- P2Y Receptors : Involved in mediating cellular responses to extracellular nucleotides.
- Adenosine Receptors : Affecting neurotransmission and inflammation.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. In vitro experiments demonstrated that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's structural features allow it to interfere with critical signaling pathways involved in tumor growth.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by modulating cytokine release and inhibiting pathways associated with chronic inflammatory diseases. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the effects of N-[9-(substituted purines)] on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
Study 2: Inflammation Modulation
Another research article focused on the anti-inflammatory properties of the compound in a murine model of colitis. The findings revealed that treatment with N-[9-(substituted purines)] led to decreased levels of pro-inflammatory cytokines (TNF-alpha, IL-6) and improved histological scores compared to untreated controls .
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduced cytokine levels | Inflammation Research |
| Property | Value |
|---|---|
| Molecular Weight | 687.76 g/mol |
| Purity | 95% |
| CAS Number | 110764-72-2 |
Q & A
Q. What are the critical structural features of this compound that influence its reactivity and stability in experimental settings?
The compound’s core structure includes a fluorinated tetrahydrofuran ring, a purine moiety with an isobutyramide group, and a bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group. The fluorine atom at the 3-position of the tetrahydrofuran ring enhances stereoelectronic control during synthesis, while the DMT group protects the hydroxyl during nucleoside analog preparation . Stability is influenced by the fluoro substituent’s resistance to hydrolysis and the DMT group’s sensitivity to acidic conditions, requiring pH-neutral storage .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key protocols include:
- Storage : Maintain in airtight containers at -20°C under inert gas (e.g., argon) to prevent DMT group degradation .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact, as the compound may cause irritation (H315/H319 hazards) .
- Waste disposal : Neutralize acidic byproducts before disposal to avoid DMT deprotection and release of toxic intermediates .
Q. How can researchers confirm the stereochemical configuration of the tetrahydrofuran ring substituents?
Use X-ray crystallography (as in ) to resolve absolute configurations, complemented by 2D-NMR (e.g., NOESY) to verify spatial relationships between fluorine, hydroxyl, and DMT groups . For example, coupling constants (J values) in - and -NMR distinguish axial vs. equatorial fluorine orientation .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield of the fluorinated tetrahydrofuran intermediate?
- Protecting group strategy : Replace the DMT group with acid-labile alternatives (e.g., tert-butyldimethylsilyl) to reduce steric hindrance during glycosylation .
- Fluorination control : Use electrophilic fluorinating agents (e.g., Selectfluor) in anhydrous DMF to minimize side reactions, achieving >90% regioselectivity .
- Monitoring : Employ LC-MS with ion-pairing reagents (e.g., tributylamine) to track intermediate purity .
Q. What methodologies are effective for analyzing degradation products under aqueous conditions?
- Aerosol Mass Spectrometry (AMS) : Quantify volatile degradation products (e.g., formic acid) in real-time .
- Ion Chromatography (IC) : Resolve non-volatile polar byproducts (e.g., glyoxylic acid) with a NaOH gradient elution .
- Stability studies : Conduct accelerated degradation at 40°C/75% RH for 4 weeks, comparing pre- and post-storage NMR spectra to identify hydrolysis sites .
Q. How can data contradictions in reported synthetic pathways (e.g., protecting group strategies) be resolved?
- Comparative kinetic studies : Analyze reaction rates of DMT vs. acetyl-protected intermediates under identical conditions to assess steric/electronic effects .
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict activation energies for key steps, such as fluorination or glycosylation .
- Cross-validation : Replicate conflicting protocols (e.g., vs. 8) with in-line FTIR to monitor intermediate formation .
Q. What strategies mitigate interference from the DMT group in downstream biological assays?
- Deprotection optimization : Treat with 3% dichloroacetic acid in dichloromethane for 5 min, followed by neutralization with pyridine to prevent nucleic acid damage .
- Affinity purification : Use reverse-phase C18 columns (acetonitrile/water gradient) to isolate deprotected compounds from DMT byproducts .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
